Ampelopsin A

Übersicht

Beschreibung

Ampelopsin A, also known as dihydromyricetin, is a flavanonol, a type of flavonoid. It is extracted from various plant species, including Ampelopsis species, Vitis vinifera, and Hovenia dulcis. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ampelopsin A can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a naturally occurring stilbenoid. This reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent, like potassium persulfate, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For instance, the leaves and stems of Ampelopsis grossedentata are rich in this compound. The extraction process includes maceration with solvents like ethanol or acetone, followed by purification using techniques such as column chromatography .

Analyse Chemischer Reaktionen

Enzymatic Glycosylation

Ampelopsin undergoes enzymatic glycosylation to form glucosides, enhancing its solubility and bioavailability. A patented method involves:

-

Step 1 : Transferring a glucosyl group from sucrose to Ampelopsin using glucosyltransferases, yielding Ampelopsin glucosides.

-

Step 2 : Sequential glucosyl transfers to produce Ampelopsin isomaltooligosaccharides1.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Enzyme Concentration | 0.1–100 U/mL |

| Substrate | Sucrose + Ampelopsin |

| Temperature | 30–50°C |

This process highlights the role of enzymatic catalysis in modifying Ampelopsin’s structure for industrial applications1.

Antioxidant Mechanisms

Ampelopsin exhibits radical-scavenging activity through redox reactions:

-

DPPH/ABTS Assays : IC₅₀ values demonstrate potent scavenging of free radicals (e.g., - OH, O₂- ⁻)3.

-

Ferric Reduction : Acts as a reducing agent, transferring electrons to stabilize oxidative species3.

Mechanistic Insight :

The catechol groups in Ampelopsin’s structure donate hydrogen atoms, neutralizing radicals and forming stable quinones34.

Metabolic Modifications

In vivo, Ampelopsin undergoes phase II metabolism:

-

Glucuronidation/Sulfation : Hepatic enzymes add glucuronic acid or sulfate groups, enhancing excretion4.

-

Methylation : O-methyltransferases modify hydroxyl groups, altering bioactivity4.

Impact on Bioavailability :

These modifications contribute to its low oral bioavailability (~2%), limiting therapeutic applications4.

Synthetic Derivatives

Chemical modifications of Ampelopsin aim to improve pharmacological properties:

-

Acetylation : Protects hydroxyl groups, increasing lipophilicity.

-

Chelation with Zn²⁺ : Enhances extraction efficiency and stability5.

Chelation Protocol :

| Component | Role |

|---|---|

| Zn²⁺ | Chelating agent |

| Ethanol/Water | Solvent system |

| pH 6–7 | Optimal for complex formation |

This method achieves >90% purity of Ampelopsin-Zn complexes5.

Limitations and Challenges

-

Structural Complexity : Multiple hydroxyl groups complicate selective derivatization.

-

Stability Issues : Susceptibility to oxidation necessitates inert atmospheres during synthesis2.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Ampelopsin A exhibits strong antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation, thereby enhancing the total antioxidant capacity in biological systems.

- Study Findings : In an investigation involving piglets exposed to lipopolysaccharide (LPS)-induced oxidative stress, this compound significantly reduced markers of oxidative damage and improved antioxidant enzyme activities .

| Antioxidant Activity | Effect |

|---|---|

| Free Radical Scavenging | High |

| Lipid Peroxidation | Reduced |

| Total Antioxidant Capacity | Enhanced |

Anticancer Effects

This compound has demonstrated promising anticancer properties across various cancer types. It induces apoptosis (programmed cell death) and inhibits cell proliferation in several cancer cell lines.

- Breast Cancer : A study found that this compound inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of endoplasmic reticulum (ER) stress pathways .

- Leukemia : this compound significantly inhibited the proliferation of leukemia cell lines (HL60 and K562) without affecting normal cell viability. The mechanism involved cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation and modulation of signaling pathways .

- Renal Cell Carcinoma : Research indicated that this compound inhibited cell viability and metastasis in renal cell carcinoma by negatively regulating the PI3K/AKT signaling pathway .

Neuroprotective Effects

This compound has been shown to possess neuroprotective properties, particularly in models of cognitive impairment.

- Cognitive Enhancement : Chronic administration of this compound in mice improved cognitive behaviors impaired by scopolamine. The underlying mechanism involves the restoration of cholinergic signaling pathways via brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling .

| Neuroprotective Effects | Mechanism |

|---|---|

| Cognitive Improvement | BDNF/CREB Pathway Activation |

| Long-term Potentiation Restoration | Enhanced Neuronal Excitability |

Cardiovascular Protection

This compound has been investigated for its potential to protect vascular endothelial cells, which are crucial for cardiovascular health.

- Vascular Endothelial Cell Protection : Studies have shown that this compound can protect vascular endothelial cells from oxidative damage, thereby preventing conditions such as atherosclerosis and hypertension. It achieves this by reducing lipid peroxidation and enhancing endothelial function .

Case Studies

- Antioxidant Activity in Piglets : In a controlled study, piglets treated with this compound showed significant reductions in oxidative stress markers compared to controls, highlighting its potential as a dietary supplement for enhancing antioxidant defenses .

- Breast Cancer Cell Line Study : In vitro experiments demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis among breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Neuroprotection in Mice : Chronic administration of this compound was associated with improved memory performance in mice subjected to cognitive impairment, indicating its potential for treating neurodegenerative diseases .

Wirkmechanismus

Ampelopsin A exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Neuroprotection: This compound enhances the expression of brain-derived neurotrophic factor (BDNF) and activates the cAMP response element-binding protein (CREB) pathway, promoting neuronal survival and function

Vergleich Mit ähnlichen Verbindungen

Ampelopsin A can be compared with other similar compounds, such as:

Resveratrol: Both compounds are stilbenoids with antioxidant properties, but this compound has additional neuroprotective effects.

Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but this compound has a unique ability to enhance cognitive function.

Epigallocatechin gallate (EGCG): Found in green tea, EGCG shares antioxidant and anti-cancer properties with this compound, but the latter has a broader range of neuroprotective effects

This compound stands out due to its multifaceted pharmacological profile, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Ampelopsin A, a flavonoid primarily derived from Ampelopsis grossedentata, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits significant anti-cancer effects across various cell lines, including breast and leukemia cancer cells. Key mechanisms include:

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of endoplasmic reticulum (ER) stress pathways. For instance, studies demonstrated that treatment with this compound led to increased levels of ER stress markers such as GRP78 and CHOP in breast cancer cells (MCF-7 and MDA-MB-231) .

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in leukemia cells, particularly HL60 and K562 lines, where it effectively inhibits proliferation without affecting normal cell viability .

- Downregulation of Signaling Pathways : The compound also downregulates critical signaling pathways involved in cancer progression, including AKT and NF-κB pathways .

1.2 Case Studies

A notable study on breast cancer cells revealed that this compound induced apoptosis in a dose-dependent manner, with minimal cytotoxicity observed in normal breast epithelial cells . Another investigation highlighted its effects on leukemia cells, showing that it inhibited cell proliferation significantly more than in normal cells .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research indicates that central administration of this compound improves cognitive functions impaired by scopolamine in mice models. It enhances intrinsic neuronal excitability and promotes the BDNF/CREB signaling pathway, which is crucial for memory and learning .

2.1 Mechanisms

The neuroprotective effects are attributed to the restoration of cholinergic deficits and modulation of molecular signaling cascades related to neuroplasticity. These findings suggest potential applications for this compound in treating cognitive disorders or neurodegenerative diseases.

3. Antioxidant and Hepatoprotective Activities

In addition to its anti-cancer and neuroprotective properties, this compound exhibits antioxidant activity, which contributes to its hepatoprotective effects. Studies have shown that it can inhibit α-glucosidase activity, showcasing its potential as a therapeutic agent for diabetes management .

4. Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Eigenschaften

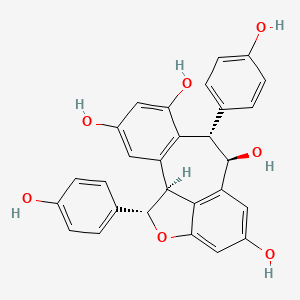

IUPAC Name |

(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHHURKGTUZHU-QWMXJGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156638 | |

| Record name | Ampelopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130608-11-6 | |

| Record name | Ampelopsin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampelopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.